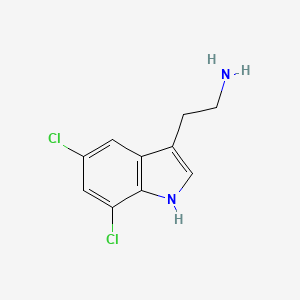

2-(5,7-dichloro-1H-indol-3-yl)ethanamine

Description

Contextualization within Indoleamine and Dichloroindole Chemistry

2-(5,7-dichloro-1H-indol-3-yl)ethanamine belongs to the broad class of indoleamines, a group of organic chemical compounds that contain an indole (B1671886) nucleus and an amine group. This class is of fundamental importance in biochemistry and pharmacology, as it includes the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). The core structure of this compound is a tryptamine (B22526) skeleton, which is an indoleamine that forms the backbone for many biologically active compounds.

The defining feature of this particular molecule is the presence of two chlorine atoms at the 5th and 7th positions of the indole ring. The halogenation of indoleamines is a common strategy in medicinal chemistry to modulate the pharmacological properties of a parent compound. The introduction of chlorine atoms, which are electronegative and can alter electron distribution, can significantly impact a molecule's binding affinity, selectivity for specific receptors, and metabolic stability. The study of dichloroindole compounds is therefore a specialized area within indole chemistry, aimed at developing more potent and selective research tools and potential therapeutic agents.

Historical Overview of Research on this compound and Related Compounds

Research into indoleamines dates back to the early 20th century with the discovery and characterization of tryptamine and, most notably, serotonin. The identification of serotonin's role as a neurotransmitter in the mid-20th century spurred extensive investigation into its derivatives and their effects on the central nervous system.

The exploration of halogenated tryptamines, including chlorinated derivatives, gained momentum as researchers sought to understand the structure-activity relationships of serotonin receptor ligands. The synthesis and study of compounds with substitutions on the indole ring allowed for a more nuanced understanding of how different parts of the molecule interact with various serotonin receptor subtypes. While a detailed historical timeline for the specific synthesis and initial investigation of this compound is not extensively documented in readily available literature, its emergence is a logical progression of this broader research trajectory. The development of such compounds is often driven by the need for more selective ligands to probe the function of specific receptor systems. The study of related fluorinated tryptamines, for instance, has shown that halogenation can confer selectivity for certain serotonin receptor subtypes, such as the 5-HT2C receptor. chemicalbook.com

Rationale and Academic Significance of Investigating this compound

The primary academic significance of this compound lies in its function as a selective agonist for the 5-HT2A receptor. The 5-HT2A receptor is a subtype of the serotonin receptor that is widely distributed in the central nervous system and is implicated in a vast array of physiological and cognitive processes, including learning, memory, and mood.

The development and investigation of selective 5-HT2A agonists are crucial for several reasons:

Understanding Receptor Function: By using a compound that preferentially activates a single receptor subtype, researchers can isolate and study the specific roles of that receptor in complex biological systems. This helps to deconvolute the often-overlapping functions of different serotonin receptors.

Probing Neural Circuits: Selective agonists are invaluable tools for mapping and understanding the neural circuits that are modulated by the 5-HT2A receptor. This can provide insights into the neurobiological basis of various behaviors and cognitive functions.

Investigating Pathophysiology of Disorders: Dysregulation of the 5-HT2A receptor system has been linked to various neuropsychiatric disorders, including depression and schizophrenia. Studying the effects of selective agonists can help to elucidate the role of this receptor in the pathophysiology of these conditions.

Foundation for Drug Discovery: While this compound is primarily a research tool, the knowledge gained from its use can inform the development of novel therapeutic agents that target the 5-HT2A receptor with improved efficacy and side-effect profiles.

The investigation of this compound, therefore, contributes to a deeper understanding of the serotonergic system and its role in brain function and disease, paving the way for future advancements in neuroscience and psychopharmacology.

Detailed Research Findings

While specific, publicly available, peer-reviewed studies detailing the comprehensive pharmacological profile of this compound are limited, its characterization as a selective 5-HT2A agonist is consistently reported in chemical supplier databases and catalogues for research chemicals. This indicates its use as a standard tool in neuroscience research. The tables below are illustrative of the types of data that would be generated in such pharmacological studies.

Table 1: Receptor Binding Profile of this compound (Illustrative)

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | Data not available in searched literature |

| 5-HT2C | Data not available in searched literature |

| 5-HT1A | Data not available in searched literature |

| D2 | Data not available in searched literature |

Table 2: Functional Activity of this compound (Illustrative)

| Assay | Receptor | Potency (EC50, nM) | Efficacy (% of Serotonin) |

|---|---|---|---|

| Calcium Flux | 5-HT2A | Data not available in searched literature | Data not available in searched literature |

| Phosphoinositide Hydrolysis | 5-HT2A | Data not available in searched literature | Data not available in searched literature |

Structure

3D Structure

Properties

IUPAC Name |

2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPMGVMKLSZZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345659 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-23-6 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine

Precursor Compounds and Starting Materials for Indole (B1671886) Ring Formation

The construction of the 5,7-dichloroindole nucleus is the foundational stage in synthesizing the target compound. This can be achieved through classical indole syntheses or more contemporary cross-coupling strategies, each starting from distinct precursors.

Halogenated Phenylhydrazines and Ketones/Aldehydes

The Fischer indole synthesis remains a cornerstone of indole chemistry and is a primary method for preparing the dichloroindole core. thermofisher.combyjus.com This pathway relies on the acid-catalyzed condensation and subsequent cyclization of a halogenated phenylhydrazine with a suitable aldehyde or ketone.

For the synthesis of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, the key precursors are:

(2,4-Dichlorophenyl)hydrazine: This starting material provides the benzene portion of the indole ring, complete with the two chlorine atoms that will ultimately be located at the 5- and 7-positions of the indole nucleus.

A C4 carbonyl compound with a protected amine: A common choice is 4-aminobutanal diethyl acetal or a similarly protected amino-aldehyde. This reactant provides the atoms necessary for both the pyrrole ring and the ethanamine side chain. The protecting group on the amine (e.g., as part of an acetal) prevents unwanted side reactions during the acidic cyclization step.

The initial reaction between these two precursors forms a (2,4-dichlorophenyl)hydrazone intermediate, which then undergoes the characteristic Fischer cyclization.

| Precursor | Role in Synthesis | Chemical Structure |

|---|---|---|

| (2,4-Dichlorophenyl)hydrazine | Provides the dichloro-substituted benzene ring | C₆H₆Cl₂N₂ |

| 4-Aminobutanal diethyl acetal | Forms the pyrrole ring and the ethanamine side chain | C₈H₁₉NO₂ |

Alternative Building Blocks for Dichloroindole Core

Beyond the Fischer synthesis, other methods utilize different building blocks to construct the dichloroindole core. The Bartoli indole synthesis is a notable alternative, particularly effective for creating 7-substituted indoles. wikipedia.orgjk-sci.com This reaction involves treating an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org

To form the 5,7-dichloroindole ring system via this route, the essential starting materials are:

1,3-Dichloro-2-nitrobenzene: This nitroarene serves as the foundation for the indole's benzene ring. The presence of a chlorine atom at the ortho position (what will become the 7-position) is crucial for the success of the Bartoli reaction. jk-sci.com

Vinylmagnesium bromide: This Grignard reagent reacts with the nitro group and provides the two carbon atoms that will form the pyrrole ring. Three equivalents are typically required for reactions starting from nitroarenes. wikipedia.org

This method provides a direct route to the 5,7-dichloroindole core, which can then be functionalized at the C3 position to add the ethanamine side chain in a separate step.

| Precursor | Role in Synthesis | Chemical Structure |

|---|---|---|

| 1,3-Dichloro-2-nitrobenzene | Provides the dichloro-substituted benzene ring | C₆H₃Cl₂NO₂ |

| Vinylmagnesium bromide | Provides C2 and C3 of the pyrrole ring | C₂H₃BrMg |

Established Synthetic Routes to this compound

Several established synthetic protocols can be employed to assemble the final target molecule, ranging from modifications of classic named reactions to modern transition-metal-catalyzed methods.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions. byjus.comwikipedia.org To produce this compound, the reaction is performed with (2,4-dichlorophenyl)hydrazine and an amino-protected aldehyde, such as 4-(benzyloxycarbonyl)aminobutanal diethyl acetal.

The mechanism proceeds through several key steps:

Hydrazone Formation: The (2,4-dichlorophenyl)hydrazine condenses with the aldehyde to form the corresponding phenylhydrazone.

Tautomerization: The hydrazone isomerizes to its enamine tautomer.

thermofisher.comthermofisher.com-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes a crucial irreversible thermofisher.comthermofisher.com-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.comjk-sci.com

Aromatization and Cyclization: The resulting intermediate re-aromatizes, and the nucleophilic amine attacks the imine carbon in an intramolecular fashion to form the five-membered ring.

Ammonia Elimination: Finally, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic 5,7-dichloroindole ring with the protected aminoethyl side chain at the C3 position. A final deprotection step reveals the target ethanamine.

This one-pot approach allows for the simultaneous construction of the indole core and the installation of the side chain. byjus.com

Palladium-Catalyzed Indolization Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for indole synthesis, which often provide milder reaction conditions and broader functional group tolerance. mdpi.com One such approach is the direct annulation of a substituted aniline with a ketone.

A plausible route involves the palladium-catalyzed reaction between 2,6-dichloroaniline and a ketone that can provide the remaining atoms for the pyrrole ring and the side chain. The reaction is typically catalyzed by a palladium complex with a bulky phosphine ligand (e.g., [Pd(tBu₃P)₂]) and a base such as potassium phosphate (B84403). organic-chemistry.org This strategy directly forms the C-C and C-N bonds necessary to construct the heterocyclic ring.

Another prominent palladium-catalyzed method is the Larock indole synthesis , which involves the reaction of a 2-haloaniline with an alkyne. For this specific target, a suitably substituted 2,6-dichloro-aniline derivative would react with an alkyne bearing a protected amine function to construct the indole system.

| Method | Key Reactants | Typical Catalyst/Reagents |

|---|---|---|

| Direct Annulation | 2,6-Dichloroaniline + Ketone | [Pd(tBu₃P)₂], K₃PO₄ |

| Larock Indole Synthesis | Substituted 2-haloaniline + Alkyne | Pd(OAc)₂, PPh₃ |

| Buchwald Modification (Fischer) | Aryl bromide + Hydrazone | Palladium catalyst, phosphine ligand |

The Buchwald modification of the Fischer indole synthesis is another relevant palladium-catalyzed approach, where an aryl bromide is coupled with a hydrazone to form the N-arylhydrazone intermediate in situ, which then proceeds through the standard Fischer cyclization pathway. wikipedia.org

Strecker Amino Acid Synthesis Analogues for Side Chain Introduction

Instead of forming the indole ring and side chain simultaneously, an alternative strategy is to first synthesize the 5,7-dichloro-1H-indole core and then introduce the ethanamine side chain at the C3 position. This approach is analogous to the transformations seen in the Strecker synthesis, which converts aldehydes into amino acids via an α-aminonitrile intermediate. masterorganicchemistry.comwikipedia.org

A common pathway for this transformation involves two main steps:

Synthesis of 5,7-dichloroindole-3-acetonitrile: The pre-formed 5,7-dichloro-1H-indole can be converted to its 3-acetonitrile derivative. This can be achieved through various methods, such as the reaction of 5,7-dichloro-gramine with sodium or potassium cyanide, or by converting 5,7-dichloroindole-3-carboxaldehyde into the nitrile.

Reduction of the Nitrile: The crucial step is the reduction of the nitrile group of 5,7-dichloroindole-3-acetonitrile to a primary amine. This transformation directly yields the target compound, this compound. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst under a hydrogen atmosphere), are effective for this conversion.

This method separates the challenge of ring formation from that of side-chain installation, offering a modular and often high-yielding route to the final product.

| Intermediate | Reagent for Formation | Reagent for Reduction | Final Product |

|---|---|---|---|

| 5,7-dichloroindole-3-acetonitrile | KCN (from gramine intermediate) | LiAlH₄ or H₂/Raney Ni | This compound |

Modern and Advanced Synthetic Strategies for this compound

The synthesis of tryptamine (B22526) derivatives, including the di-chlorinated analogue this compound, has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient strategies. These modern approaches prioritize stereochemical control and environmental sustainability, addressing the increasing demand for structurally complex and enantiomerically pure compounds.

Achieving stereocontrol in the synthesis of tryptamines, particularly at the α- or β-positions of the ethylamine (B1201723) side chain, is a considerable challenge in organic synthesis. oup.com The development of asymmetric catalysis has provided powerful tools to access chiral indole alkaloids and their derivatives with high levels of stereoselectivity. oup.com

Organocatalysis: Asymmetric organocatalysis has emerged as a robust strategy for the enantioselective construction of chiral molecules. oup.com Chiral amines, such as imidazolidinones, have been successfully employed as catalysts in the iminium-catalyzed conjugate addition of indoles to α,β-unsaturated aldehydes. princeton.edunih.gov This method allows for the enantioselective formation of a carbon-carbon bond at the indole C3 position, establishing a chiral center in the precursor to the ethanamine side chain with high enantiomeric excess (ee). nih.gov Similarly, chiral Brønsted acids have been used to catalyze reactions between indoles and various electrophiles, yielding chiral products. nih.govresearchgate.net

Metal-Based Catalysis: Chiral metal complexes are also effective in catalyzing asymmetric reactions. The catalytic asymmetric Friedel-Crafts alkylation of indoles is a primary method for enantioselective carbon-carbon bond formation. mdpi.com For instance, copper(I) complexes with chiral aziridine-phosphine ligands have been shown to catalyze the alkylation of indoles with β-nitrostyrenes, affording chiral products in good yields and with high enantioselectivity. mdpi.com Another advanced approach involves the catalytic asymmetric dearomatization (CADA) of tryptamine derivatives using chiral N,N′-dioxide/Ni(II) complexes, which facilitates the construction of complex structures with multiple stereocenters. rsc.org

Biocatalysis: The use of enzymes, or biocatalysis, offers exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org Enzymes such as l-phenylalanine decarboxylase can catalyze the decarboxylation of tryptophan analogues to produce tryptamines with a specific configuration at the α-carbon of the side chain. nih.govresearchgate.net This method is particularly useful for producing isotopically labeled compounds for mechanistic studies. nih.gov

Table 1: Comparison of Stereoselective Synthetic Methods for Tryptamine Derivatives

| Catalytic System | Reaction Type | Substrates | Key Advantages | Typical Enantioselectivity |

|---|---|---|---|---|

| Chiral Imidazolidinone | Iminium Catalysis / Conjugate Addition | Indoles, α,β-Unsaturated Aldehydes | High yields, excellent enantiocontrol, operational simplicity. nih.gov | 84-97% ee nih.gov |

| Chiral Phosphine-Cu(I) Complex | Friedel-Crafts Alkylation | Indoles, β-Nitrostyrenes | Good yields, effective for variously substituted indoles. mdpi.com | ~80-92% ee mdpi.com |

| Chiral N,N′-Dioxide-Ni(II) Complex | Asymmetric Dearomatization | Tryptamines, 3-Bromooxindoles | Access to complex dimeric structures with contiguous quaternary centers. rsc.org | Good to excellent ee/de rsc.org |

| l-Phenylalanine Decarboxylase | Enzymatic Decarboxylation | L-Tryptophan Analogues | High stereospecificity, mild "green" conditions, specific isotopic labeling. nih.gov | Produces single enantiomers (e.g., R-isotopologues). nih.gov |

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. ejcmpr.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. dokumen.pub

Biocatalytic and Biosynthetic Methods: Biocatalysis is inherently a green technology, as enzymatic reactions are typically performed in aqueous media under mild conditions. rsc.org The development of engineered microorganisms, such as Saccharomyces cerevisiae, offers a promising route for the de novo production of halogenated tryptamine derivatives. dtu.dk By expressing bacterial tryptophan halogenases and decarboxylases in yeast, various chlorinated and brominated tryptamines can be produced through fermentation, providing a sustainable alternative to chemical synthesis. dtu.dk

Photoredox Catalysis: Visible-light photoredox catalysis has been recognized as a powerful and green synthetic tool. acs.org It allows for the generation of highly reactive radical species via single electron transfer (SET) processes under mild conditions, often replacing harsh or toxic reagents. acs.org This methodology can be applied to construct complex molecular architectures, such as those found in indole alkaloids, in an economical and environmentally friendly manner. acs.org

Alternative Reaction Media and Conditions: A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Methodologies utilizing alternative media like water or employing solvent-free conditions, such as grinding or ball milling, are being explored for the synthesis of N-heterocycles. dokumen.pubresearchgate.net Additionally, one-pot and multicomponent reactions enhance sustainability by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.netmdpi.com The use of continuous flow synthesis offers advantages in safety, efficiency, and scalability, contributing to a greener chemical process. nih.gov

Table 2: Green Chemistry Strategies in Heterocyclic Synthesis

| Strategy | Principle | Example Application | Environmental Benefit |

|---|---|---|---|

| Biosynthesis | Use of engineered microbes | Production of halogenated tryptamines in S. cerevisiae. dtu.dk | Renewable feedstocks, aqueous media, reduced energy consumption. |

| Photoredox Catalysis | Visible light as energy source | Radical cascade reactions for indole alkaloid synthesis. acs.org | Avoids harsh reagents, mild conditions, high energy efficiency. |

| One-Pot Reactions | Multiple steps in a single vessel | Lactic acid-catalyzed synthesis of naphthopyranopyrimidines. mdpi.com | Reduced solvent waste, time, and energy; improved atom economy. mdpi.com |

| Solvent-Free Synthesis | Grinding / Ball Milling | Mechanochemical synthesis of polysubstituted pyrroles. dokumen.pub | Elimination of solvent use, reduced waste, potential for high yields. dokumen.pub |

| Continuous Flow | Microreactor technology | Automated multistep synthesis of 2-(1H-indol-3-yl)thiazoles. nih.gov | Enhanced safety, precise control, reduced waste, efficient heat transfer. nih.gov |

Derivatization and Functionalization Strategies for this compound Analogues

The structural modification of the this compound scaffold is crucial for exploring structure-activity relationships and developing new chemical entities. Derivatization can be targeted at three main sites: the indole nitrogen (N1), the ethylamine side chain, and the aromatic indole ring system.

The nitrogen atom of the indole ring possesses a slightly acidic proton and can be functionalized following deprotonation with a suitable base. researchgate.net

N-Alkylation and N-Arylation: The N1 position can be readily alkylated using alkyl halides in the presence of a base to yield N-substituted tryptamines. nih.gov

N-Sulfonylation: A significant class of derivatives involves the sulfonylation of the indole nitrogen. Reaction of a tryptamine with various arylsulfonyl or heteroarylsulfonyl chlorides provides N1-sulfonyltryptamines. For example, N1-(6-chloroimidazo[2,1-b] rsc.orgacs.orgthiazole-5-sulfonyl)tryptamine was identified as a potent and selective 5-HT6 receptor agonist. nih.gov This reaction is typically carried out using a base such as diisopropylethylamine (DIPEA) in a suitable solvent. malariaworld.org

N-Acylation: The indole nitrogen can also be acylated using acid chlorides or anhydrides, although this is sometimes less common than modifications on the side-chain amine due to potential reactivity issues.

Table 3: Examples of N1-Functionalization of Tryptamine Scaffolds

| Reagent Class | Substituent Type | Resulting Analogue | Synthetic Conditions |

|---|---|---|---|

| Alkyl Halide (e.g., Benzyl Bromide) | Alkyl | N1-Benzyltryptamine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |

| Arylsulfonyl Chloride | Arylsulfonyl | N1-Arylsulfonyltryptamine | Base (e.g., DIPEA), DMAP, Solvent (e.g., DCM). malariaworld.org |

| Heteroarylsulfonyl Chloride | Heteroarylsulfonyl | N1-Heteroarylsulfonyltryptamine | Base (e.g., DIPEA), Solvent (e.g., DCM). nih.gov |

| Acid Chloride / Anhydride (B1165640) | Acyl | N1-Acyltryptamine | Base, appropriate solvent |

The primary amine of the ethylamine moiety is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.

N-Alkylation: The primary amine can be mono- or di-alkylated through reductive amination or reaction with alkyl halides to form secondary and tertiary amines, respectively.

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a diverse array of amide derivatives.

N-Boc Protection: The amine is often protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to prevent its reactivity during subsequent synthetic steps on other parts of the molecule. nih.gov

α- and β-Substitution: Introducing substituents onto the ethyl bridge itself is synthetically challenging. The Yonemitsu reaction provides a pathway to racemic β-substituted tryptamines. kzoo.edu The development of enantioselective methods for such substitutions remains an active area of research. kzoo.edu Solid-phase synthesis techniques have also been employed to create libraries of peptidomimetics with diverse substitutions on proline and its homologues, demonstrating strategies that could be adapted for side-chain modifications. nih.gov

The indole ring is an electron-rich aromatic system prone to electrophilic substitution. bhu.ac.in The preferred site of attack is the C3 position. researchgate.netbhu.ac.in Since this position is already substituted in this compound, further substitutions would be directed to other positions.

Substitution at C2: If the C3 position is blocked, electrophilic attack can occur at the C2 position, though it is generally less favored than C3. bhu.ac.in

Substitution at C4 and C6: Electrophilic substitution on the benzene portion of the indole ring (positions C4, C5, C6, C7) is more difficult than on the pyrrole ring. The existing 5,7-dichloro substitution pattern deactivates the ring towards further electrophilic attack and will direct incoming electrophiles. Direct functionalization at the C4 or C6 positions of the 5,7-dichloroindole core is challenging.

Alternative Strategies: A more common and versatile approach to obtaining analogues with substitutions at C2, C4, or C6 is to begin the synthesis with an already functionalized indole precursor. The Fischer indole synthesis is a powerful method that allows for the construction of a wide variety of substituted indoles by reacting appropriately substituted phenylhydrazines with ketones or aldehydes. rsc.org This strategy enables the incorporation of desired substituents on the aromatic ring before the formation of the indole core and the subsequent addition of the ethylamine side chain. For instance, to synthesize a C6-bromo analogue, one could start with a (4-bromo-2,6-dichlorophenyl)hydrazine in a Fischer synthesis.

Table 4: Strategies for Modifying the Indole Aromatic Ring

| Position | Reaction Type | Feasibility on 5,7-dichloro-indole Core | Recommended Strategy |

|---|---|---|---|

| C2 | Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) | Possible, but may require specific conditions as C3 is blocked. | Direct reaction or synthesis from a C2-substituted indole precursor. |

| C4 | Electrophilic Substitution (e.g., Nitration, Halogenation) | Difficult due to deactivation by existing chloro groups and steric hindrance. | Synthesis from a pre-functionalized phenylhydrazine via Fischer indole synthesis. rsc.org |

| C6 | Electrophilic Substitution (e.g., Nitration, Halogenation) | Difficult due to electronic deactivation by chloro groups. | Synthesis from a pre-functionalized phenylhydrazine via Fischer indole synthesis. rsc.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

A common approach to tryptamine synthesis is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.netgoogle.com For the synthesis of 5,7-dichlorotryptamine, this would involve the reaction of (2,4-dichlorophenyl)hydrazine with a suitable four-carbon aldehyde equivalent that can be converted to the ethylamine side chain. The choice of acid catalyst, such as sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride, can significantly impact the cyclization efficiency and yield. researchgate.net Reaction temperature and time are also critical parameters to control in order to minimize side reactions and decomposition.

Another viable pathway involves the Henry reaction between 5,7-dichloroindole-3-carbaldehyde and nitromethane to form 5,7-dichloro-3-(2-nitrovinyl)-1H-indole. This intermediate can then be reduced to the target tryptamine. The reduction step is a critical point for optimization. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH4) being a common choice for this transformation. The optimization of this reduction would involve screening different solvents (e.g., tetrahydrofuran, diethyl ether), controlling the reaction temperature to prevent over-reduction or side product formation, and carefully managing the reaction stoichiometry.

The following interactive data table illustrates a hypothetical optimization of the reduction of 5,7-dichloro-3-(2-nitrovinyl)-1H-indole to this compound, showcasing how systematic variation of reaction parameters can lead to improved yields.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiAlH4 | THF | 0 to rt | 4 | 65 |

| 2 | LiAlH4 | Et2O | 0 to rt | 4 | 60 |

| 3 | LiAlH4 | THF | -20 to 0 | 6 | 75 |

| 4 | LiAlH4 | THF | rt | 2 | 55 |

| 5 | NaBH4/BF3·OEt2 | THF | 0 to rt | 8 | 50 |

| 6 | H2/Pd-C | EtOH | rt | 12 | 45 |

In Vitro Pharmacological Characterization and Biological Target Interactions of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine

Receptor Binding Affinities and Selectivity Profiling

Limited information is available regarding the comprehensive receptor binding profile of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine.

Some commercial suppliers of this compound have described it as a selective agonist for the 5-HT2A receptor. However, specific quantitative data, such as binding affinities (Ki values) or functional assay results (EC50 or IC50 values), are not provided in the available literature to substantiate this claim or to detail its affinity and selectivity across various serotonin (B10506) receptor subtypes.

No specific research findings detailing the in vitro binding affinities or functional activities of this compound at dopamine (B1211576) receptor subtypes were identified.

There is no available data from in vitro studies characterizing the interactions of this compound with any of the adrenergic receptor subtypes.

Information regarding the binding profile of this compound at other neurotransmitter receptor systems is not present in the surveyed literature.

Enzyme Modulation Studies

No studies were found that investigated the potential for this compound to inhibit either isoform of monoamine oxidase (MAO-A or MAO-B). Therefore, no data on its inhibition kinetics is available.

Inhibition/Activation of Other Relevant Enzymes (e.g., Phosphodiesterases)

There is currently no available research detailing the effects of this compound on the activity of phosphodiesterase (PDE) enzymes. PDEs are critical regulators of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Studies to determine whether this compound acts as an inhibitor or activator of various PDE isoforms have not been reported, and therefore, its potential to modulate cellular signaling through this mechanism is unknown.

Cellular Signaling Pathway Modulation

The influence of this compound on major cellular signaling pathways is not well-established.

G Protein-Coupled Receptor (GPCR) Downstream Signaling (e.g., cAMP accumulation, IP3 turnover)

While some commercial suppliers suggest that this compound may act as a selective agonist for the serotonin 5-HT2A receptor, a GPCR that typically signals through the Gq/11 pathway to increase inositol (B14025) phosphate (B84403) (IP3) turnover and intracellular calcium, primary research data to support this claim is absent. There are no published studies measuring changes in cAMP accumulation or IP3 turnover in response to this specific compound. Research on related fluorinated tryptamines has indicated selectivity for the 5-HT2C receptor, but this cannot be directly extrapolated to the dichloro-substituted compound. glpbio.com

Ion Channel Activity Modulation

No specific data exists in the scientific literature describing the interaction of this compound with any ion channels. Therefore, its capacity to modulate the activity of voltage-gated or ligand-gated ion channels has not been determined.

Intracellular Second Messenger Systems

Beyond the unverified claims related to GPCR signaling, there is no direct evidence from in vitro studies to characterize the effects of this compound on intracellular second messenger systems such as cAMP, cGMP, IP3, or calcium mobilization.

Functional In Vitro Assays and Efficacy Assessments

Agonist, Antagonist, and Inverse Agonist Functional Characterization

A comprehensive functional characterization of this compound as an agonist, antagonist, or inverse agonist at specific biological targets is not available. One chemical supplier has noted that the biological effects of this ring-substituted tryptamine (B22526) derivative have not been reported in the literature. glpbio.com Although studies on other chlorinated tryptamines were conducted decades ago, they focused on broader pharmacological activities like monoamine oxidase inhibition rather than specific receptor functional profiles. nih.gov Without radioligand binding assays to determine affinity (Ki) or functional assays to measure efficacy (EC50, Emax) and potency, the pharmacological nature of this compound remains speculative.

Table 1: Summary of In Vitro Pharmacological Data for this compound

| Assay Type | Target | Finding |

|---|---|---|

| Enzyme Inhibition/Activation | Phosphodiesterases | Data Not Available |

| GPCR Downstream Signaling | 5-HT Receptors (cAMP) | Data Not Available |

| GPCR Downstream Signaling | 5-HT Receptors (IP3) | Data Not Available |

| Ion Channel Modulation | Various Ion Channels | Data Not Available |

Receptor Occupancy and Ligand-Binding Dynamics in Cellular Models

There is currently no available data from receptor occupancy studies conducted in cellular models for this compound. Such studies are crucial for determining the percentage of receptors bound by the compound at various concentrations and for understanding its binding kinetics, including association and dissociation rates. Without these experimental findings, a quantitative assessment of the compound's ability to engage with its putative receptors in a cellular context cannot be provided.

Comparative In Vitro Pharmacological Analysis with Endogenous Ligands and Reference Compounds

A direct comparative in vitro pharmacological analysis of this compound with endogenous ligands, such as serotonin, or other reference compounds has not been documented in the available scientific literature. This includes the absence of comparative data tables detailing binding affinities (Kᵢ values), functional potencies (EC₅₀ or IC₅₀ values), and selectivity profiles across a range of relevant biological targets.

Although it is known that tryptamine derivatives substituted with fluorine at the 5-, 6-, or 7-positions have demonstrated selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes, it is not scientifically rigorous to extrapolate these findings to the 5,7-dichloro substituted compound. glpbio.com The electronic and steric properties of chlorine versus fluorine atoms can significantly alter the pharmacological profile of a molecule. Therefore, without direct experimental evidence, no definitive comparisons can be drawn.

Table 1: Comparative In Vitro Receptor Binding Affinity (Kᵢ in nM)

| Compound | 5-HT₂A Receptor | 5-HT₂B Receptor | 5-HT₂C Receptor | Other Receptors |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Serotonin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Comparative In Vitro Functional Activity (EC₅₀/IC₅₀ in nM)

| Compound | 5-HT₂A Receptor | 5-HT₂B Receptor | 5-HT₂C Receptor | Other Receptors |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Serotonin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine Analogues

Influence of Indole (B1671886) Ring Substituents on Biological Activity

The indole nucleus, a bicyclic aromatic heterocycle, is a common scaffold in many biologically active compounds. Modifications to this ring system, particularly through the addition of various substituents, can profoundly impact the compound's interaction with biological targets.

Role of Dichloro Substitution at Positions 5 and 7

The presence and positioning of halogen atoms on the indole ring are critical determinants of biological activity. While specific SAR data for the 5,7-dichloro substitution pattern of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine is not extensively detailed in publicly available research, general principles from related tryptamines suggest that halogenation can significantly modulate receptor affinity and selectivity. For instance, in a study of various substituted tryptamines, the 5-chloro analogue of DMT (5-Cl-DMT) exhibited a notable affinity for the 5-HT2A receptor. nih.gov This suggests that chloro-substitution at the 5-position can be favorable for activity at certain serotonin (B10506) receptors.

The dichloro substitution at positions 5 and 7 is a unique feature. Research on other indole derivatives has shown that di-halogenation can lead to distinct pharmacological profiles. For example, the compound 2-(5,7-dichloro-3-indolyl)propionic acid has been synthesized and evaluated for its biological activities, indicating that the 5,7-dichloroindole core can serve as a scaffold for biologically active molecules. nih.gov The specific contribution of the simultaneous presence of chlorine at both the 5 and 7 positions likely involves a combination of electronic and steric effects that influence how the molecule binds to its target receptors.

| Compound/Substitution | Biological Target/Activity | Reference |

| 5-Chloro-DMT | 5-HT2A Receptor Affinity | nih.gov |

| 2-(5,7-dichloro-3-indolyl)propionic acid | Auxin and Antiauxin Activity | nih.gov |

Effects of Substitutions at the Indole Nitrogen (N1)

The nitrogen atom at position 1 of the indole ring is a common site for chemical modification. N-alkylation or N-acylation can alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds, thereby influencing its pharmacological properties. While specific studies on N1-substituted analogues of this compound are limited, SAR studies on broader classes of indole derivatives consistently demonstrate the importance of this position. The introduction of different groups at N1 can modulate the compound's affinity and efficacy at various receptors.

Impact of Substitutions at Other Indole Ring Positions (C2, C4, C6)

Substitutions at other positions on the indole ring (C2, C4, and C6) also play a crucial role in defining the SAR of tryptamine (B22526) analogues. The C2 position, adjacent to the indole nitrogen, is particularly sensitive to substitution. Introducing a methyl group at C2, for instance, can alter the molecule's conformation and steric profile, which can in turn affect its interaction with binding sites.

Modifications to the Ethanamine Side Chain and Their Pharmacological Impact

The ethanamine side chain at the C3 position of the indole ring is a key pharmacophoric element. Its length, branching, and the nature of the substituents on the terminal amine group are critical for biological activity.

Chain Length Variation and Branching

The two-carbon (ethyl) linker between the indole ring and the terminal amine is a common feature in many biologically active tryptamines. Altering this chain length can have a significant impact on pharmacological activity. Shortening or lengthening the chain can change the distance between the indole scaffold and the basic nitrogen, potentially disrupting the optimal orientation for receptor binding.

Branching on the ethylamine (B1201723) side chain, for example, by adding a methyl group to the alpha or beta carbon, can introduce stereocenters and steric hindrance. This can lead to enantiomers with different biological activities and selectivities. For instance, the synthesis of 2-(5,7-dichloro-3-indolyl)propionic acid, which can be seen as an analogue with a branched and oxidized side chain, resulted in enantiomers with distinct auxin and antiauxin activities, highlighting the importance of stereochemistry in the side chain. nih.gov

Substitution Patterns on the Amine Nitrogen

The primary amine of this compound is a key site for interaction with biological targets, often through the formation of salt bridges or hydrogen bonds. Substitution on this nitrogen with one or two alkyl groups (secondary or tertiary amines) is a common strategy to modulate pharmacological properties. N-alkylation can affect a compound's basicity, lipophilicity, and ability to cross the blood-brain barrier. The size and nature of the alkyl groups can also influence receptor selectivity and functional activity (agonist, partial agonist, or antagonist).

In broader studies of tryptamines, the nature of the N-substituents is a major determinant of their psychoactive properties and receptor binding profiles. For example, N,N-dimethyltryptamine (DMT) and its analogues with different N-alkyl groups show varying affinities for serotonin receptors. nih.gov

| Modification | Effect on Pharmacological Profile |

| N-Alkylation | Alters basicity, lipophilicity, and blood-brain barrier penetration. |

| N,N-Dialkylation | Can significantly change receptor affinity and selectivity. |

Cyclization of the Amine Moiety

Constraining the flexible ethylamine side chain of tryptamine analogues through cyclization is a common strategy to enhance receptor affinity and selectivity by reducing the conformational freedom of the molecule. This approach has been applied to derivatives of this compound, leading to the synthesis and evaluation of various polycyclic structures.

One of the most explored classes of cyclized tryptamine analogues is the tetrahydro-β-carbolines (THβCs) . These tetracyclic structures are formed by the Pictet-Spengler reaction of a tryptamine with an aldehyde or ketone. The resulting rigid framework often leads to altered pharmacological profiles. SAR studies on THβC derivatives have revealed that substitutions on the piperidine (B6355638) nitrogen (N-2) and the indole ring play a crucial role in determining their biological activity. For instance, the introduction of an octyl group at the N-2 position of the tetrahydro-β-carboline scaffold has been shown to result in potent antifungal activity. mdpi.com Furthermore, the nature of the substituent at the C-1 position, which is derived from the aldehyde or ketone used in the cyclization, also significantly influences the biological effects.

Another important class of cyclized tryptamines is the pyrrolo[2,3-b]indoles , also known as pyrroloindolines. These are formed through an intramolecular cyclization of the ethylamine side chain onto the C-2 position of the indole ring. This structural modification results in a tricyclic system with a fused five-membered ring. The synthesis of these compounds can be achieved through various methods, including the alkylation of tryptamine derivatives with appropriate electrophiles. nih.gov The biological evaluation of pyrrolo[2,3-b]indole (B14758588) derivatives has demonstrated a wide range of activities, and their SAR is influenced by substituents on both the indole and the newly formed pyrrolidine (B122466) ring.

The table below summarizes the effect of cyclization on the biological activity of tryptamine analogues, providing insights into the potential impact of such modifications on this compound.

| Cyclized Scaffold | Key SAR Observations | Biological Activity Profile |

| Tetrahydro-β-carbolines (THβCs) | Substituents at N-2 and C-1 positions are critical for activity. Aromatic or bulky aliphatic groups at N-2 can enhance potency. | Anticancer, Antifungal, Antiviral, CNS activity. mdpi.comijrrjournal.comnih.gov |

| Pyrrolo[2,3-b]indoles (Pyrroloindolines) | Substituents on the indole nitrogen and the pyrrolidine ring modulate activity. The stereochemistry at the ring junction is important. | Cholinesterase inhibition, Anticancer, Antimicrobial. nih.govnih.gov |

Stereochemical Considerations and Enantiomeric Activity Differences

The introduction of a chiral center into the this compound scaffold, for instance by substitution at the α- or β-position of the ethylamine side chain, results in the formation of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.

While specific studies on the enantiomeric resolution and differential activity of this compound are not extensively documented in publicly available literature, the importance of stereochemistry has been demonstrated for closely related halogenated tryptamine analogues. For example, in a study of a cognition-enhancing benzothiadiazine derivative, it was found that the (+)-enantiomer was pharmacologically active, while the (-)-enantiomer was completely devoid of activity at comparable doses. nih.gov This highlights the critical role of stereochemistry in determining the biological effect of a molecule.

The separation of enantiomers is crucial for evaluating their individual pharmacological profiles. mdpi.com Techniques such as chiral high-performance liquid chromatography (HPLC) are often employed for this purpose. nih.gov The differential activity of enantiomers underscores the importance of considering stereochemistry in the design and development of new therapeutic agents based on the this compound scaffold.

The following table illustrates the general principle of enantiomeric activity differences, which is expected to apply to chiral derivatives of this compound.

| Enantiomer | General Biological Activity Trend | Rationale |

| Eutomer | The enantiomer with the desired pharmacological activity. | Possesses the correct three-dimensional orientation to bind effectively to the biological target. |

| Distomer | The enantiomer with less or no desired activity, or with undesirable side effects. | Does not fit as well into the chiral binding site of the biological target, leading to reduced or different biological effects. |

Pharmacophore Identification and Ligand Design Principles for this compound Derivatives

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For tryptamine derivatives, including this compound, the key pharmacophoric elements are generally considered to be:

An aromatic/hydrophobic region: Provided by the indole ring system.

A hydrogen bond donor: The indole N-H group.

A cationic/ionizable group: The terminal amino group of the ethylamine side chain.

A specific spatial arrangement of these features.

The presence of the two chlorine atoms at the 5 and 7 positions of the indole ring in this compound significantly influences its electronic and lipophilic properties. These halogen substituents can participate in halogen bonding and other non-covalent interactions with the biological target, potentially enhancing binding affinity. nih.gov

Pharmacophore models for ligands of various receptors, particularly serotonin (5-HT) receptors where many tryptamines are active, have been developed. nih.gov For instance, a pharmacophore model for 5-HT1D receptor agonists includes a protonated amine site, an aromatic site, a hydrophobic pocket, and two hydrogen-bonding sites. nih.gov The design of new ligands based on the this compound scaffold would involve incorporating or modifying functional groups that can interact favorably with the specific features of the target's binding site. The dichloro substitution pattern provides a unique handle for designing ligands with potentially improved selectivity and potency. Structure-based pharmacophore modeling, which utilizes the three-dimensional structure of the target protein, can be a powerful tool in this endeavor. nih.gov

The table below outlines the key pharmacophoric features and their implications for ligand design.

| Pharmacophoric Feature | Role in Molecular Recognition | Design Considerations for Derivatives |

| Indole Ring | Aromatic stacking, hydrophobic interactions. | Introduction of other substituents to modulate electronics and lipophilicity. |

| 5,7-Dichloro Substituents | Halogen bonding, increased lipophilicity, altered electronic distribution. | Can be replaced with other halogens or bioisosteres to fine-tune binding affinity and selectivity. |

| Ethylamine Side Chain | Provides the correct spacing and orientation between the indole ring and the amino group. | Can be conformationally restricted (cyclized) or substituted to improve selectivity. |

| Terminal Amino Group | Forms a crucial ionic interaction with an acidic residue in the binding site. | Can be alkylated or incorporated into a heterocyclic ring to modulate basicity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on tryptamine derivatives, providing valuable insights into the structural requirements for their biological activity. A holographic QSAR (HQSAR) study on a series of tryptamine derivatives revealed that halogen substituents at positions 5 and 7 of the indole ring make a positive contribution to their activity at certain receptors. nih.gov This finding is directly relevant to this compound and suggests that the dichloro substitution pattern is favorable for biological activity.

The descriptors commonly used in QSAR models for tryptamine analogues include:

Electronic descriptors: Such as Hammett constants (σ) and atomic charges, which describe the electronic effects of substituents.

Steric descriptors: Such as molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

A QSAR study on 7-substituted tryptamines suggested that their interaction with serotonin receptors involves charge transfer from the aromatic nucleus and that the size of the substituent at the C-7 position is an important factor. researchgate.netuchile.cl Another QSAR study on tryptamine amide derivatives found a clear relationship between their larvicidal activity and logP. nih.govresearchgate.net

These QSAR models can be used to guide the design of new this compound derivatives with potentially enhanced biological activity. By predicting the activity of virtual compounds, QSAR can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

The following table summarizes the key findings from QSAR studies on tryptamine analogues.

| QSAR Study Type | Key Findings | Implications for this compound |

| Holographic QSAR (HQSAR) | Halogen substituents at positions 5 and 7 have a positive contribution to activity. nih.gov | The 5,7-dichloro substitution pattern is likely beneficial for biological activity. |

| 2D-QSAR | Lipophilicity (logP) is a significant descriptor for certain biological activities. nih.govresearchgate.net | Modulating the overall lipophilicity of derivatives could be a key strategy to optimize activity. |

| 3D-QSAR (CoMFA/CoMSIA) | The steric and electronic fields around the molecule are crucial for receptor binding. | The size, shape, and electronic properties of substituents on the indole ring and side chain should be carefully considered in ligand design. |

Analytical Methodologies for Research and Characterization of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating the target compound from reaction precursors, byproducts, and potential metabolites in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptamine (B22526) derivatives due to its versatility and wide range of detection methods. researchgate.net Reversed-phase HPLC is most commonly employed for these compounds. nih.gov

Separation Conditions: A typical setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Isocratic or gradient elution can be used to achieve optimal separation of the target analyte from any impurities. japsonline.com

UV Detection: The indole (B1671886) ring inherent in the structure of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine contains a chromophore that strongly absorbs ultraviolet (UV) light, typically in the range of 220-280 nm. researchgate.net A Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.

Fluorescence Detection (FLD): Indoleamines are naturally fluorescent, making fluorescence detection an exceptionally sensitive and selective method for their quantification. nih.govnih.gov The analysis involves exciting the molecule at its maximum absorption wavelength (around 280-285 nm) and measuring the emission at a higher wavelength (around 340-360 nm). nih.govresearchgate.net This technique offers significantly lower limits of detection compared to UV detection, which is advantageous for trace-level analysis. photonsystems.com

Electrochemical Detection (ECD): ECD is another highly sensitive technique applicable to electrochemically active compounds like indoleamines. It measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing excellent sensitivity for quantifying neurotransmitters and related molecules.

| Parameter | Typical Conditions for Tryptamine Analysis |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| UV Detection | 220 nm, 280 nm |

| Fluorescence Detection | Excitation: ~285 nm, Emission: ~345 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. academicjournals.org For tryptamines, which contain polar amine groups, chemical derivatization is often required to increase their volatility and improve chromatographic peak shape. japsonline.com

Derivatization: The primary and secondary amine protons can be replaced with less polar groups. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA).

Separation and Detection: The derivatized analyte is introduced into the GC, where it travels through a capillary column (commonly a non-polar phase like 5% phenyl polysiloxane, e.g., HP-5MS). japsonline.com The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. jocpr.com

Capillary Electrophoresis (CE) offers extremely high separation efficiency and resolution, making it an excellent tool for assessing the purity of synthetic compounds and separating closely related isomers. nih.govmdpi.com The technique separates charged molecules in a narrow fused-silica capillary under the influence of a high electric field. nih.gov

Capillary Zone Electrophoresis (CZE): In CZE, the most common mode of CE, the separation is based on differences in the charge-to-size ratio of the analytes. mdpi.com For a basic compound like this compound, analysis is typically performed in an acidic buffer (e.g., phosphate or citrate) where the amine group is protonated, rendering the molecule positively charged.

Purity Analysis: The high resolving power of CE can separate the main compound from trace-level impurities that may not be resolved by HPLC, providing a more accurate assessment of purity. researchgate.net

Isomer Analysis: CE is particularly adept at separating positional isomers. For instance, it could readily distinguish this compound from other dichlorinated isomers, such as 2-(4,6-dichloro-1H-indol-3-yl)ethanamine, which might be difficult to separate using standard HPLC methods.

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds and Metabolites

Spectroscopy is crucial for the unambiguous confirmation of the chemical structure of the synthesized this compound and the identification of its potential metabolites.

NMR spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the indole N-H proton, the aromatic protons, the C2-proton on the indole ring, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain. chegg.comdocbrown.info The aromatic region would show specific splitting patterns confirming the 5,7-substitution pattern.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.net The spectrum would show characteristic signals for the two carbons bearing chlorine atoms, the other aromatic carbons, the indole ring carbons, and the two aliphatic carbons of the side chain. chemicalbook.com

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. hmdb.ca COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of all ¹H and ¹³C signals. researchgate.net

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | ~8.1-8.3 (broad singlet) | - |

| C2-H | ~7.2-7.3 (singlet) | ~123-125 |

| C4-H | ~7.5-7.6 (doublet) | ~120-122 |

| C6-H | ~7.1-7.2 (doublet) | ~118-120 |

| C8 (CH₂) | ~2.9-3.1 (triplet) | ~25-28 |

| C9 (CH₂) | ~3.1-3.3 (triplet) | ~40-42 |

| C5-Cl | - | ~115-117 |

| C7-Cl | - | ~128-130 |

Note: Predicted values are estimates based on tryptamine and chlorinated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is vital for determining the molecular weight of a compound and obtaining structural information through its fragmentation pattern. nih.gov

Molecular Weight Determination: Soft ionization techniques like Electrospray Ionization (ESI) are typically used in conjunction with HPLC (LC-MS) to generate the protonated molecule [M+H]⁺. mdpi.com For this compound (C₁₀H₁₀Cl₂N₂), the monoisotopic mass is 228.0272 u. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure this mass with high accuracy, confirming the elemental composition. nih.gov A key feature would be the characteristic isotopic pattern from the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to produce product ions. researchgate.net The fragmentation of tryptamines is well-characterized. The most common fragmentation pathway involves the cleavage of the bond between the two side-chain carbons (β-cleavage), resulting in the loss of the terminal amine group and the formation of a highly stable 3-indolylmethyl cation (skatole fragment). nih.gov This would be the base peak in the MS/MS spectrum.

| Ion | Proposed Structure / Fragment Name | Expected m/z (for ³⁵Cl₂) |

| [M+H]⁺ | Protonated Parent Molecule | 229.035 |

| [M+H-NH₃]⁺ | Loss of ammonia | 212.008 |

| [C₉H₆Cl₂N]⁺ | Dichloro-3-indolylmethyl cation | 200.00 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are fundamental in the structural elucidation and characterization of new chemical entities. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and chromophoric system, respectively.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. researchgate.net The N-H stretching of the indole ring typically appears as a sharp band. researchgate.netmdpi.com The primary amine group of the ethylamine side chain would also show N-H stretching vibrations. Aromatic and aliphatic C-H stretches, as well as aromatic C=C stretching vibrations from the indole ring, would be present in their respective regions. researchgate.net The presence of chloro-substituents would also give rise to C-Cl stretching bands.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3500 |

| Primary Amine N-H | Stretching (asymmetric & symmetric) | 3300 - 3500 (often two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1620 |

| C-N | Stretching | 1020 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system is a strong chromophore. Indole and its derivatives typically exhibit two main absorption bands. researchgate.net The more intense band, often referred to as the B-band, appears at a lower wavelength (around 200-230 nm), while a lower intensity, broader band, the L-band, appears at a higher wavelength (around 270-290 nm). researchgate.netnih.gov The presence of substituents on the indole ring, such as the two chlorine atoms in this compound, can cause shifts in the absorption maxima (λmax). Halogen substituents typically induce a bathochromic (red) shift, moving the absorption to slightly longer wavelengths.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Electronic Transition Band | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| B-band | ~220 - 230 | Indole π → π |

| L-band | ~280 - 295 | Indole π → π |

Sample Preparation and Extraction Methods from Biological Matrices (for Research Samples)

The accurate quantification of this compound in complex biological matrices such as plasma, serum, or urine requires efficient sample preparation to remove interfering substances like proteins, lipids, and salts. rsc.org The choice of method depends on the analyte's properties, the required level of cleanliness, and the analytical technique to be used downstream.

Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration prior to analysis. mdpi.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific interactions. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. mdpi.com For a basic compound like this compound, a mixed-mode cation exchange sorbent could be highly effective, utilizing both hydrophobic interactions with the indole ring and ionic interactions with the protonated amine group for enhanced selectivity. A standard reversed-phase (e.g., C18) sorbent could also be used. mdpi.com

Table 3: Example Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Pass 1 mL Methanol, then 1 mL Water through the C18 cartridge. | To activate the sorbent and ensure reproducible interactions. |

| 2. Sample Loading | Load 0.5 mL of pre-treated plasma (e.g., diluted with buffer). | Analyte is retained on the sorbent. |

| 3. Washing | Pass 1 mL of 5% Methanol in water. | To remove hydrophilic interferences and salts. |

| 4. Elution | Pass 1 mL of Methanol containing 2% formic acid. | To desorb and collect the purified analyte. |

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. nih.gov The basicity of the ethylamine side chain is a key property to exploit. By adjusting the pH of the aqueous sample, the charge state of the molecule can be controlled. At a basic pH (e.g., pH > 10), the amine group is deprotonated and neutral, increasing its solubility in a nonpolar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. nih.gov At an acidic pH, the amine is protonated, making it more soluble in the aqueous phase. This allows for selective extraction and back-extraction for further purification.

Table 4: Example Liquid-Liquid Extraction (LLE) Protocol for this compound

| Step | Procedure | Purpose |

|---|---|---|

| 1. pH Adjustment | Add 50 µL of 1M NaOH to 0.5 mL of plasma sample to raise pH to >10. | To neutralize the amine group for extraction into organic solvent. |

| 2. Extraction | Add 2 mL of ethyl acetate, vortex for 2 minutes, then centrifuge. | To partition the neutral analyte into the organic phase. |

| 3. Collection | Transfer the upper organic layer to a clean tube. | To isolate the analyte from the bulk of the aqueous matrix. |

| 4. Evaporation & Reconstitution | Evaporate the organic solvent to dryness under nitrogen and reconstitute in mobile phase. | To concentrate the analyte and prepare it for analysis. |

Protein precipitation is often the simplest and quickest method for sample preparation, especially for plasma or serum. rsc.org It involves adding a substance, typically an organic solvent or a strong acid, to denature and precipitate the bulk proteins. researchgate.net After centrifugation, the supernatant containing the analyte of interest can be directly analyzed or further processed. Acetonitrile is a widely used solvent because it effectively precipitates proteins while keeping most small molecules, including tryptamine derivatives, in solution. researchgate.netresearchgate.net While fast, this method may result in a less clean extract compared to SPE or LLE, potentially leading to matrix effects in sensitive analyses like LC-MS/MS. researchgate.net

Table 5: Comparison of Common Protein Precipitation Agents

| Precipitating Agent | Typical Ratio (Agent:Sample) | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile | 3:1 | Excellent protein removal, good supernatant clarity. researchgate.net | May co-precipitate some analytes. |

| Methanol | 3:1 | Less likely to cause analyte co-precipitation. | Less efficient at precipitating proteins compared to acetonitrile. nih.gov |

| Trichloroacetic Acid (TCA) | 1:1 (e.g., 10% TCA solution) | Very effective protein precipitation. | Can cause analyte degradation; requires removal or neutralization. researchgate.net |

Method Validation Parameters for Research Applications

For any quantitative analytical method developed for research, validation is essential to ensure the data generated is reliable, accurate, and reproducible. wjarr.comresearchgate.net Key parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). globalresearchonline.net

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. numberanalytics.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship. researchgate.net

Accuracy: Accuracy represents the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often assessed by spiking a blank biological matrix with a known concentration of the analyte and measuring the concentration with the new method. The result is expressed as a percentage of the known value. wjarr.com

Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to the same sample. globalresearchonline.net It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short period. researchgate.net

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. globalresearchonline.net

Recovery: In the context of sample preparation, recovery is the measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard added to a blank matrix extract (post-extraction). youtube.com

Table 6: Hypothetical Method Validation Data for this compound in Plasma by LC-MS/MS

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity | ||

| Range | 1 - 1000 ng/mL | Met |

| Correlation Coefficient (R²) | ≥ 0.99 | 0.998 |

| Accuracy & Precision | ||

| QC Low (5 ng/mL) | Accuracy: 85-115%, Precision: ≤15% RSD | Accuracy: 98.2%, Precision: 6.5% RSD |

| QC Mid (100 ng/mL) | Accuracy: 85-115%, Precision: ≤15% RSD | Accuracy: 101.5%, Precision: 4.1% RSD |

| QC High (800 ng/mL) | Accuracy: 85-115%, Precision: ≤15% RSD | Accuracy: 99.1%, Precision: 3.8% RSD |

| Recovery | ||

| Extraction Recovery | Consistent and reproducible | 88.5% (RSD = 5.2%) |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values are typically determined using highly sensitive techniques such as ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS).

While specific LOD and LOQ values for this compound are not extensively reported in publicly available literature, data from analogous tryptamine compounds provide insight into the expected sensitivity of analytical methods. For instance, a fully validated UHPLC-MS method for the quantification of psychoactive compounds, including tryptamine, has reported LODs in the range of 0.06–0.11 ng/mL and LOQs in the range of 0.18–0.34 ng/mL. mdpi.com Given the structural similarity, it is anticipated that a validated method for this compound would yield LOD and LOQ values in a comparable low ng/mL range, ensuring the ability to detect and quantify trace amounts of the compound.

The determination of these limits is performed by analyzing a series of dilutions of a standard solution of the compound. The LOD is often calculated as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.

Table 1: Representative LOD and LOQ Values for Tryptamine Derivatives using UHPLC-MS

| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| Tryptamine | ~0.06 - 0.11 | ~0.18 - 0.34 |

| N,N-dimethyltryptamine (DMT) | ~0.06 - 0.11 | ~0.18 - 0.34 |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | ~0.06 - 0.11 | ~0.18 - 0.34 |

Note: These values are for structurally related compounds and serve as an estimation of the expected sensitivity for this compound.

Purity Assessment and Impurity Profiling in Research-Grade this compound Batches